Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester
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Overview
Description
Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This particular compound is notable for its unique structure, which includes a fluorine atom and a tetrahydroazepino ring fused to an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepino[4,5-b]indole derivatives often involves the Fischer indole synthesis, a classic method that uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another approach is the Pictet-Spengler type condensation of tryptamine derivatives with aldehydes or ketones, which has been expanded to include the direct C-H functionalization of 2-alkyl tryptamines . This method allows for the formation of the 7-membered azepino[4,5-b]indole skeleton through a ring-forming process involving aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Azepino[4,5-b]indole-5-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Azepino[4,5-b]indole-5-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, they may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is unique due to its specific fluorine substitution and the presence of a tetrahydroazepino ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Azepino[4,5-b]indole derivatives are a class of compounds gaining attention in medicinal chemistry due to their diverse biological activities. The specific compound in focus, Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester (hereafter referred to as "the compound"), exhibits a range of pharmacological properties that warrant detailed exploration. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a seven-membered azepine ring fused to an indole moiety. The presence of a carboxylic acid and a fluorine substituent significantly influences its reactivity and biological interactions.
Anticancer Activity
Research indicates that azepino-indole derivatives possess promising anticancer properties. A study evaluating various indole-based compounds reported that modifications at the C-5 position, such as the introduction of the azepine structure, enhanced cytotoxicity against several cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Azepino-Indole | A-549 (Lung) | 1.28 |
Control (Standard) | A-549 | 0.07 |
The compound demonstrated an IC50 value of 1.28 µM against A-549 lung cancer cells, indicating significant cytotoxic potential compared to standard treatments .
Antimicrobial Activity
The compound has also been assessed for antimicrobial efficacy. In vitro studies showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Bacterial Strain | IC50 (µg/mL) |
---|---|
S. aureus | 2.1 |
B. subtilis | 3.3 |
These results suggest that structural modifications enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
The mechanism underlying the biological activity of the compound is believed to involve interactions with key cellular targets. For instance, studies have indicated that azepino-indoles can inhibit certain enzymes involved in cancer progression and inflammation pathways. Specifically, they may act as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation and cardiovascular health.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer effects of azepino-indoles involved testing various derivatives against multiple cancer cell lines. The study found that compounds with specific substitutions at the azepine ring exhibited enhanced selectivity and potency against cancer cells while showing reduced toxicity towards normal cells .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of the compound against resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use in treating multidrug-resistant infections .
Properties
Molecular Formula |
C18H21FN2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
propan-2-yl 8-fluoro-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
InChI |
InChI=1S/C18H21FN2O2/c1-10(2)23-17(22)13-8-20-9-18(3,4)15-12-6-5-11(19)7-14(12)21-16(13)15/h5-8,10,20-21H,9H2,1-4H3 |
InChI Key |
LCBILDCOUYKCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CNCC(C2=C1NC3=C2C=CC(=C3)F)(C)C |
Origin of Product |
United States |
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